Benzo[d]isothiazol-4-ylmethanamine
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Overview
Description
Benzo[d]isothiazol-4-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It belongs to the class of benzoisothiazoles, which are known for their diverse biological activities. This compound features a benzene ring fused to an isothiazole ring, with a methanamine group attached to the fourth position of the isothiazole ring. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of benzo[d]isothiazol-4-ylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with chloroacetonitrile, followed by cyclization to form the benzo[d]isothiazole ring.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Benzo[d]isothiazol-4-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Selectfluor for oxidation reactions and reducing agents like sodium borohydride for reduction reactions .
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-4-ylmethanone using oxidizing agents such as Selectfluor.
Reduction: Reduction of this compound can yield benzo[d]isothiazol-4-ylmethanol.
Substitution: The methanamine group can undergo nucleophilic substitution reactions to form various derivatives.
Scientific Research Applications
Benzo[d]isothiazol-4-ylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-4-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been identified as a species-selective inhibitor of the Plasmodium spp. MEP pathway enzyme, IspD. The compound binds to the active site of the enzyme, forming a disulfide bond with an active site cysteine residue, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Benzo[d]isothiazol-4-ylmethanamine can be compared with other similar compounds such as benzo[c]isothiazole and thiazole derivatives. While all these compounds share a common isothiazole ring structure, this compound is unique due to its specific substitution pattern and biological activity .
Benzo[c]isothiazole: Similar in structure but differs in the position of the sulfur and nitrogen atoms.
Thiazole Derivatives: These compounds have a five-membered ring with sulfur and nitrogen atoms but lack the fused benzene ring present in benzo[d]isothiazoles.
Biological Activity
Benzo[d]isothiazol-4-ylmethanamine is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a fused benzo[d]isothiazole ring system with a methanamine group. The molecular structure includes a benzene ring connected to a five-membered isothiazole ring containing nitrogen and sulfur atoms. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
1. Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various pathogens, including:
- Escherichia coli
- Staphylococcus aureus
The presence of the isothiazole moiety is essential for its efficacy, making it a candidate for drug discovery aimed at developing new antibiotics.
2. Antifungal Properties
In addition to antibacterial effects, this compound has shown antifungal activity. Studies have demonstrated its effectiveness against several fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interaction with cellular targets that inhibit bacterial growth. This interaction can lead to disruption of bacterial cell processes, which is critical for developing new antimicrobial therapies.
Synthesis Methods
Various synthesis methods have been developed for this compound and its derivatives. These methods are crucial for modifying the compound to enhance its biological activity and stability in different applications. Common synthetic routes include cyclization reactions and functional group modifications that improve solubility and reactivity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound derivatives:
1. Antimicrobial Evaluation
A study synthesized multiple derivatives of benzo[d]isothiazole and tested them against various pathogens, including both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against selected strains .
2. Cytotoxicity Studies
Another research effort assessed the cytotoxic effects of this compound on human CD4+ lymphocytes. The study found that certain derivatives displayed cytotoxicity with CC50 values ranging from 4 to 9 µM, indicating potential implications for therapeutic use in oncology .
Comparative Biological Activity Table
Compound | Antibacterial Activity | Antifungal Activity | Cytotoxicity (CC50) |
---|---|---|---|
This compound | Yes | Yes | 4 - 9 µM |
Derivative A | Moderate | No | 10 - 15 µM |
Derivative B | High | Moderate | 5 - 12 µM |
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1,2-benzothiazol-4-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2 |
InChI Key |
DWGRECMTIYVIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)CN |
Origin of Product |
United States |
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